Calcium bis(di(tert-butyl)naphthalenesulphonate) Calcium bis(di(tert-butyl)naphthalenesulphonate)
Brand Name: Vulcanchem
CAS No.: 85614-29-5
VCID: VC16986033
InChI: InChI=1S/2C18H24O3S.Ca/c2*1-17(2,3)14-11-12-9-7-8-10-13(12)16(22(19,20)21)15(14)18(4,5)6;/h2*7-11H,1-6H3,(H,19,20,21);/q;;+2/p-2
SMILES:
Molecular Formula: C36H46CaO6S2
Molecular Weight: 679.0 g/mol

Calcium bis(di(tert-butyl)naphthalenesulphonate)

CAS No.: 85614-29-5

Cat. No.: VC16986033

Molecular Formula: C36H46CaO6S2

Molecular Weight: 679.0 g/mol

* For research use only. Not for human or veterinary use.

Calcium bis(di(tert-butyl)naphthalenesulphonate) - 85614-29-5

Specification

CAS No. 85614-29-5
Molecular Formula C36H46CaO6S2
Molecular Weight 679.0 g/mol
IUPAC Name calcium;2,3-ditert-butylnaphthalene-1-sulfonate
Standard InChI InChI=1S/2C18H24O3S.Ca/c2*1-17(2,3)14-11-12-9-7-8-10-13(12)16(22(19,20)21)15(14)18(4,5)6;/h2*7-11H,1-6H3,(H,19,20,21);/q;;+2/p-2
Standard InChI Key ZMZJSSHWIFTNKO-UHFFFAOYSA-L
Canonical SMILES CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].[Ca+2]

Introduction

Chemical and Structural Properties

Molecular Architecture

Calcium bis(di(tert-butyl)naphthalenesulphonate) consists of a calcium ion coordinated to two di(tert-butyl)naphthalenesulfonate anions. Each anion features a naphthalene ring substituted with two tert-butyl groups at the 2- and 3-positions, with a sulfonate group (SO3\text{SO}_3^-) at the 1-position. The tert-butyl groups confer steric bulk, enhancing solubility in nonpolar media and thermal stability. The canonical SMILES representation is:
CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].[Ca+2]\text{CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].[Ca+2]}
This structure is validated by its Standard InChIKey (ZMZJSSHWIFTNKO-UHFFFAOYSA-L), which ensures unique chemical identifier compliance.

Physicochemical Characteristics

The compound’s molecular weight (679.0 g/mol) and oil-soluble nature make it suitable for formulations requiring metal-based surfactants. Its thermal stability, inferred from analogous calcium sulfonates, suggests decomposition temperatures exceeding 250°C, though empirical data specific to this compound remains limited .

Synthesis and Production

Neutralization Methodology

The primary synthesis route involves neutralizing di(tert-butyl)naphthalenesulfonic acid with calcium carbonate (CaCO3\text{CaCO}_3) or calcium hydroxide (Ca(OH)2\text{Ca(OH)}_2) in a solvent medium. The reaction proceeds as:
2RSO3H+CaCO3(RSO3)2Ca+CO2+H2O2 \, \text{RSO}_3\text{H} + \text{CaCO}_3 \rightarrow (\text{RSO}_3)_2\text{Ca} + \text{CO}_2 + \text{H}_2\text{O}
where R\text{R} represents the di(tert-butyl)naphthalene group. This method yields the neutral calcium sulfonate, which serves as a precursor for overbased derivatives .

Overbasing Techniques

Industrial-scale production often employs overbasing to enhance detergency and acid-neutralizing capacity. A patented process (EP0949322A2) details the use of calcium oxide (CaO\text{CaO}) and carbon dioxide (CO2\text{CO}_2) to create overbased calcium sulfonates with total base numbers (TBN) of 397–420 . Key steps include:

  • Neutralization: Reacting sulfonic acid with CaO\text{CaO} to form calcium sulfonate.

  • Carbonation: Introducing CO2\text{CO}_2 to precipitate calcium carbonate (CaCO3\text{CaCO}_3) within the colloidal matrix.

  • Solvent Stripping: Removing alcohols and water via distillation.

  • Filtration: Isolating the product using diatomaceous earth .

Comparative studies in the patent highlight that using CaO\text{CaO} instead of Ca(OH)2\text{Ca(OH)}_2 reduces water generation during carbonation, mitigating viscosity issues and improving process efficiency .

Industrial Applications

Lubricant Additives

Calcium bis(di(tert-butyl)naphthalenesulphonate) functions as a multifunctional lubricant additive, providing detergency, corrosion inhibition, and oxidation stability. Its overbased variants neutralize acidic byproducts from engine oil degradation, extending lubricant service life. For example, formulations with 14.6–15.3% calcium content demonstrate TBN values of 397–420, suitable for high-performance engine oils .

Surfactant Systems

The compound’s amphiphilic structure enables use in emulsifiers and dispersants. In petroleum industries, it stabilizes water-in-oil emulsions during drilling operations. Its steric hindrance from tert-butyl groups prevents aggregation, enhancing colloidal stability.

Research and Emerging Applications

Catalysis

Preliminary studies suggest potential as a catalyst support in heterogeneous reactions. The sulfonate groups may anchor metal nanoparticles, while the hydrophobic naphthalene backbone improves compatibility with organic substrates.

Materials Science

Investigations into supramolecular assemblies utilize the compound’s ability to form ordered structures via Ca2+\text{Ca}^{2+}-sulfonate coordination. Such systems could enable tailored nanomaterials for sensors or ion-selective membranes.

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